molecular formula C7H7NO2 B13344734 Isotrigonelline CAS No. 824-77-1

Isotrigonelline

Cat. No.: B13344734
CAS No.: 824-77-1
M. Wt: 137.14 g/mol
InChI Key: QITIEADGFBVLCV-UHFFFAOYSA-N
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Description

Isotrigonelline is an alkaloid with the chemical formula C7H7NO2. It is a zwitterion formed by the methylation of the nitrogen atom of niacin (vitamin B3). This compound is a product of niacin metabolism and is excreted in the urine of mammals. This compound occurs in various plants, including coffee, fenugreek seeds, and oats .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isotrigonelline can be synthesized through several methods. One common method involves the methylation of niacin using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as coffee beans and fenugreek seeds. The extraction process includes solvent extraction followed by purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Isotrigonelline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Isotrigonelline has a wide range of applications in scientific research:

Mechanism of Action

Isotrigonelline exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isotrigonelline is unique due to its zwitterionic nature, which allows it to participate in a variety of chemical reactions. Its ability to activate multiple molecular pathways makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

824-77-1

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

1-methylpyridin-1-ium-4-carboxylate

InChI

InChI=1S/C7H7NO2/c1-8-4-2-6(3-5-8)7(9)10/h2-5H,1H3

InChI Key

QITIEADGFBVLCV-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C=C1)C(=O)[O-]

Origin of Product

United States

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